N-Boc-N-bis(PEG1-azide)
CAS No.: 2100306-79-2
Cat. No.: VC0536794
Molecular Formula: C13H25N7O4
Molecular Weight: 343.39
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2100306-79-2 |
---|---|
Molecular Formula | C13H25N7O4 |
Molecular Weight | 343.39 |
IUPAC Name | tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate |
Standard InChI | InChI=1S/C13H25N7O4/c1-13(2,3)24-12(21)20(6-10-22-8-4-16-18-14)7-11-23-9-5-17-19-15/h4-11H2,1-3H3 |
Standard InChI Key | HGPOSUHEHQKFBQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Basic Structural Characteristics and Properties
N-Boc-N-bis(PEG1-azide) is a non-cleavable bioconjugation linker containing two azide groups connected through a linear PEG chain, with a tert-butyloxycarbonyl (Boc) protective group at one terminus . This multifunctional molecule serves as an essential building block in click chemistry applications and proteolysis targeting chimera (PROTAC) development.
The compound exhibits the following key physicochemical properties:
Property | Value |
---|---|
CAS Number | 2100306-79-2 |
Molecular Formula | C₁₃H₂₅N₇O₄ |
Molecular Weight | 343.38-343.39 Da |
IUPAC Name | tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate |
SMILES Notation | CC(C)(C)OC(N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-])=O |
Typical Purity | ≥95-98% |
Recommended Storage | -20°C |
Shipping Conditions | Ambient temperature |
The molecular structure contains several key functional elements that contribute to its versatility in bioconjugation applications:
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Two azide terminal groups that enable click chemistry reactions
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A PEG-based linker chain providing water solubility and flexibility
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A Boc-protected amine group that can be selectively deprotected under acidic conditions
Mechanistic Reactivity and Click Chemistry Applications
N-Boc-N-bis(PEG1-azide) has gained prominence primarily due to its participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . These bioorthogonal reaction types have revolutionized molecular conjugation approaches by offering high specificity, efficiency, and compatibility with biological systems.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide groups in N-Boc-N-bis(PEG1-azide) readily undergo CuAAC reactions with terminal alkynes to form stable 1,2,3-triazole linkages. This reaction typically requires:
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A copper(I) catalyst, often generated in situ from copper(II) salts and reducing agents
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Mild reaction conditions compatible with biomolecules
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Minimal side reactions due to the bioorthogonal nature of the reaction
The reaction proceeds with high regioselectivity, generating 1,4-disubstituted 1,2,3-triazoles exclusively, which provides predictable product structures essential for controlled bioconjugation .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Alternatively, N-Boc-N-bis(PEG1-azide) can participate in copper-free click chemistry through SPAAC reactions with strained cyclooctynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives . This approach offers several advantages:
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Elimination of potentially cytotoxic copper catalysts
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Compatibility with in vivo applications
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Reaction kinetics that can be tuned through cyclooctyne design
The strain-promoted approach has proven particularly valuable for applications requiring copper-free conditions, such as in vivo imaging and live-cell labeling experiments .
Applications in PROTAC Development
N-Boc-N-bis(PEG1-azide) has emerged as a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of heterobifunctional molecules designed to induce targeted protein degradation .
PROTAC Architecture and Function
PROTACs contain three essential components:
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A ligand that binds to a target protein
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A linker region (where N-Boc-N-bis(PEG1-azide) derivatives can be incorporated)
When properly constructed, these molecules facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Advantages of PEG-Based Linkers in PROTACs
The PEG backbone of N-Boc-N-bis(PEG1-azide) provides several beneficial characteristics when incorporated into PROTAC linkers:
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Enhanced water solubility compared to purely hydrocarbon linkers
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Improved pharmacokinetic properties
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Flexibility that can accommodate various spatial arrangements between protein binding domains
Research indicates that PEG-based linkers derived from compounds like N-Boc-N-bis(PEG1-azide) can significantly impact PROTAC efficacy by optimizing the geometry of the ternary complex formed between the target protein and E3 ligase .
Role in PEG-Peptide Conjugate Synthesis
The development of PEG-peptide conjugates represents another significant application area for N-Boc-N-bis(PEG1-azide). These conjugates combine the favorable properties of PEG (extended circulation time, reduced immunogenicity) with the targeting specificity of peptides.
Synthetic Approaches for PEG-Peptide Conjugation
Several approaches have been documented for the synthesis of PEG-peptide conjugates using azide-functionalized PEG derivatives like N-Boc-N-bis(PEG1-azide):
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Click coupling: Azide-functionalized PEG reacts with alkyne-modified peptides through CuAAC or SPAAC reactions, forming stable triazole linkages .
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Grafting to approach: Pre-synthesized peptides are conjugated to the PEG chain through click chemistry reactions .
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Grafting from approach: The peptide is grown directly from a PEG macroinitiator using solid-phase peptide synthesis techniques .
Pharmacological Advantages of PEGylated Peptides
PEGylation of peptides using N-Boc-N-bis(PEG1-azide) derivatives offers several significant pharmacological benefits:
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Extended circulatory half-life due to increased molecular size and reduced renal clearance
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Protection against proteolytic degradation
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Decreased immunogenicity and antigenicity
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Improved water solubility and bioavailability
Studies have shown that PEG-peptide conjugates prepared using click chemistry approaches can maintain the biological activity of the peptide component while benefiting from the improved pharmacokinetic profile conferred by the PEG moiety .
Applications in Bioconjugation and Radiochemistry
N-Boc-N-bis(PEG1-azide) and related compounds have found important applications in the development of imaging agents, particularly in Positron Emission Tomography (PET) probe synthesis.
PET Probe Development
The azide functionality of N-Boc-N-bis(PEG1-azide) enables efficient conjugation with various targeting molecules through click chemistry approaches. This has been particularly valuable in radiochemistry, where:
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Rapid reaction kinetics are essential due to the short half-lives of radioisotopes
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High selectivity is needed to minimize purification steps
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Mild reaction conditions are required to preserve the integrity of sensitive biomolecules
For example, radiolabeled peptides for tumor imaging have been prepared using azide-alkyne cycloaddition reactions with azide-functionalized PEG linkers similar to N-Boc-N-bis(PEG1-azide) .
Advantages in Radiochemical Applications
The use of click chemistry with azide-functionalized linkers in radiochemistry offers several advantages:
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High radiochemical purity (often ≥95%)
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Good radiochemical yields (typically 30-40%)
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Compatibility with a variety of peptides and targeting molecules
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Reduced non-specific binding in biological systems
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Improved tumor-to-background contrast in imaging applications
Structural Variations and Related Compounds
Several structural analogs of N-Boc-N-bis(PEG1-azide) have been developed to address specific application requirements. These include:
Extended PEG Chain Derivatives
N-(acid-PEG3)-N-bis(PEG3-azide) represents a related compound with longer PEG chains, providing:
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Increased water solubility
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Greater flexibility for bioconjugation
This compound (CAS: 2182602-17-9) maintains the dual azide functionality but incorporates PEG3 chains instead of PEG1, resulting in a higher molecular weight (623.7 Da) and potentially different biodistribution characteristics .
Functionalized Derivatives
Various functionalized derivatives have been developed to expand the utility of these linkers:
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Carboxylic acid-terminated variants for direct conjugation to amines
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NHS ester-activated forms for enhanced reactivity
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Maleimide-functionalized derivatives for thiol-specific conjugation
These structural variations enable fine-tuning of reactivity, solubility, and pharmacokinetic properties for specific applications.
Future Perspectives and Research Directions
The versatility of N-Boc-N-bis(PEG1-azide) suggests several promising directions for future research and applications:
Advanced Drug Delivery Systems
The incorporation of N-Boc-N-bis(PEG1-azide) derivatives into novel drug delivery systems offers potential advantages:
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Targeted delivery to specific tissues or cell types
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Controlled release mechanisms through engineered linkages
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Improved pharmacokinetic profiles for therapeutic agents
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Multi-functional conjugates combining diagnostic and therapeutic capabilities
Emerging Applications in Biologics Development
As the field of biologics continues to expand, N-Boc-N-bis(PEG1-azide) and related compounds are likely to find increasing application in:
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Antibody-drug conjugate (ADC) development
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Peptide-based therapeutics with enhanced in vivo stability
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Protein modification and engineering
The bioorthogonal reactivity and structural flexibility of these compounds make them particularly well-suited for the precise molecular engineering required in modern biologics development.
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